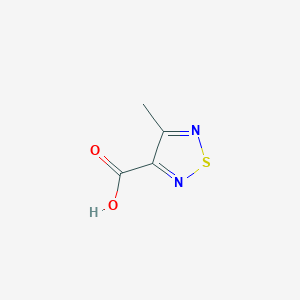

![molecular formula C16H12F2N2O4 B2800329 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 941999-01-5](/img/structure/B2800329.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

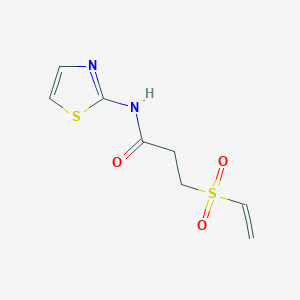

The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-ylmethyl group and a 3,4-difluorophenyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of oxalamides, including the planar C2H2N2O2 core. The benzo[d][1,3]dioxol-5-ylmethyl group would add aromaticity to the structure, while the 3,4-difluorophenyl group could potentially introduce steric hindrance and electronic effects .Chemical Reactions Analysis

As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups could influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an oxalamide, it would likely exhibit the characteristic properties of amides, including the ability to form hydrogen bonds. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups could influence properties such as solubility, melting point, and stability .Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach for oxalamides, including compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide, demonstrates the utility of these compounds in producing anthranilic acid derivatives and oxalamides through high-yielding, operationally simple methods (Mamedov et al., 2016). This methodology provides a foundational approach for the synthesis of a wide array of oxalamide compounds for further investigation in various fields of chemistry and biology.

Catalytic Applications

The catalytic capabilities of similar oxalamide compounds have been highlighted in the coupling of terminal alkynes with aryl halides. A specific ligand, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), was identified as a highly effective ligand for copper-catalyzed coupling reactions, suggesting the potential utility of this compound in similar catalytic processes (Chen et al., 2023).

Material Science and Polymer Chemistry

Research into conducting copolymers has demonstrated the incorporation of oxalamide derivatives, indicating their potential in the development of new materials with enhanced electrical properties. Studies involving the copolymerization of thiophene derivatives with oxalamide groups have shown promising results in terms of the electrical conductivity and thermal stability of the resulting materials, suggesting a potential area of application for this compound in developing novel conducting materials (Turac et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential bioactivity. It could also be interesting to study the influence of the benzo[d][1,3]dioxol-5-ylmethyl and 3,4-difluorophenyl groups on the properties and reactivity of the oxalamide core .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O4/c17-11-3-2-10(6-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFVFUXTQFEJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)

![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)